molecular formula C13H18BFO2 B1393449 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 903895-56-7

2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1393449
CAS No.: 903895-56-7
M. Wt: 236.09 g/mol
InChI Key: GFPUHDYSPMTHBB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the boronate ester.

Reaction Scheme:

3-Fluoro-4-methylphenylboronic acid+PinacolThis compound\text{3-Fluoro-4-methylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3-Fluoro-4-methylphenylboronic acid+Pinacol→this compound

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically forming phenolic derivatives.

Reduction: Reduction reactions are less common but can lead to the formation of simpler boronic esters.

Substitution: The most notable reactions are substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where the boronate ester reacts with halides or pseudohalides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used.

    Bases: Potassium carbonate or sodium hydroxide are typical bases used to facilitate the reaction.

    Solvents: Toluene, ethanol, or a mixture of water and organic solvents are often employed.

Major Products

The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of various pharmaceuticals and organic materials.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions. It enables the formation of carbon-carbon bonds, which are essential in constructing aromatic systems.

Biology and Medicine

This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for developing new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and agrochemicals. Its role in forming biaryl structures is crucial for creating compounds with specific physical and chemical properties.

Mechanism of Action

The primary mechanism of action for 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its participation in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with a halide or pseudohalide in the presence of a palladium catalyst, forming a carbon-carbon bond. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the reaction cycle.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the specific substituents that provide unique reactivity.

    4-Methylphenylboronic Acid: Similar structure but without the fluoro substituent, leading to different reactivity and selectivity.

    3-Fluorophenylboronic Acid: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluoro and methyl substituents on the phenyl ring. These substituents influence the compound’s reactivity, making it particularly useful in selective cross-coupling reactions. The tetramethyl-1,3,2-dioxaborolane moiety provides stability and facilitates the formation of the boronate ester, enhancing its utility in various synthetic applications.

Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPUHDYSPMTHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674418
Record name 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903895-56-7
Record name 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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